molecular formula C9H6F4O2 B13339763 2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid

Cat. No.: B13339763
M. Wt: 222.14 g/mol
InChI Key: GMHHCIGUIVJCLD-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is a fluorinated phenylacetic acid derivative characterized by a central phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a difluoroacetic acid moiety (-CF₂COOH) at the benzylic position. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to fluorine’s electron-withdrawing effects and high C–F bond strength .

The compound is synthesized via multi-step routes involving halogenation, esterification, and hydrolysis. For example, analogous compounds like 2-(2,6-dichloro-4-fluorophenyl)-2,2-difluoroacetic acid (2d) are prepared by refluxing intermediates in ethanol with sulfuric acid, followed by purification using medium-pressure liquid chromatography (MPLC) . Similar methods likely apply to the target compound, with modifications in substituent positioning (e.g., methyl vs. chloro/fluoro groups) .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-(2,6-difluoro-4-methylphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(10)7(6(11)3-4)9(12,13)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

GMHHCIGUIVJCLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C(=O)O)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid typically involves the reaction of 2,6-difluoro-4-methylphenylboronic acid with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential pharmaceutical applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: It is employed in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituent type (halogens, methyl, methoxy) and positioning on the phenyl ring. These variations significantly influence molecular weight, acidity, and biological activity. Below is a comparative analysis:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid 2,6-F; 4-Me C₁₀H₈F₄O₂ 244.17 (calc) Enhanced lipophilicity; NSAID analog Inferred
2-(2,6-Dichloro-4-fluorophenyl)-2,2-difluoroacetic acid (2d) 2,6-Cl; 4-F C₁₄H₈Cl₂F₃NO₂ 329.99 Metabolic stability; anti-inflammatory
2-(2,6-Difluorophenyl)-2-aminoacetic acid hydrochloride 2,6-F; α-amino C₈H₈ClF₂NO₂ 223.6 Chiral building block; peptide synthesis
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroacetic acid 3-Br; 4-Cl C₈H₄BrClF₂O₂ 285.47 Halogenated intermediate; agrochemicals
Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate 2,6-F; 4-OMe C₁₀H₁₀F₂O₃ 216.18 Ester prodrug; improved bioavailability

Key Observations:

Substituent Effects :

  • Fluorine vs. Chlorine : Chlorine substituents (e.g., in 2d) increase molecular weight and polarizability compared to fluorine but reduce metabolic stability due to lower bond dissociation energy .
  • Methyl vs. Methoxy : The 4-methyl group in the target compound enhances lipophilicity (logP ~2.5) compared to 4-methoxy derivatives (logP ~1.8), favoring membrane permeability .

Acidity and Reactivity: The difluoroacetic acid moiety (-CF₂COOH) exhibits stronger acidity (pKa ~1.2) than non-fluorinated analogs (e.g., acetic acid, pKa ~2.5), enhancing ionic interactions in biological systems .

Biological Relevance: Fluorinated analogs like 2d are designed to avoid metabolic activation pathways associated with hepatotoxicity in NSAIDs, leveraging fluorine’s resistance to cytochrome P450 oxidation . Amino-substituted derivatives (e.g., 2-amino-2-(2,6-difluorophenyl)acetic acid) serve as chiral auxiliaries in peptide synthesis, highlighting the versatility of fluorinated phenylacetic acids .

Biological Activity

2-(2,6-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. The unique structural features of this compound, particularly the difluoromethyl and difluoroacetic acid moieties, contribute to its biological activity. This article reviews the biological activity of this compound based on available literature, including data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H8F4O2
  • CAS Number : 1699133-91-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit antimicrobial properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compounds.

  • Case Study : A study conducted by researchers at PMC demonstrated that organofluorine compounds, including those similar to this compound, showed significant antimicrobial activity against various pathogens.

Toxicity Studies

Fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and biological targets.

  • Research Findings : A review highlighted that fluoroacetate derivatives can inhibit key metabolic pathways such as the citric acid cycle, leading to toxicity in organisms. The metabolic pathways affected include the conversion to fluoroacetyl-CoA and subsequent inhibition of citrate synthase .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialSignificant activityPMC8945431
ToxicityInhibition of metabolic pathwaysEFSA Report
Enzyme InhibitionCitrate synthase inhibitionPMC8945431

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Metabolic Pathway Interference : The compound may interfere with key metabolic enzymes leading to accumulation or depletion of critical metabolites.
  • Cell Membrane Interaction : The lipophilic nature due to fluorination allows it to interact with cell membranes, potentially altering membrane integrity and function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in energy metabolism (e.g., aconitase), which could be a mechanism for its toxic effects .

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